

Physical and chemical properties of 4-chlorobenzalacetone

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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

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An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzalacetone

Introduction

4-Chlorobenzalacetone, systematically known as (E)-4-(4-chlorophenyl)but-3-en-2-one, is an α,β -unsaturated ketone, a member of the chalcone family.^{[1][2][3]} Chalcones are characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system. In 4-chlorobenzalacetone, one of these is a 4-chlorophenyl group. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the wide range of biological activities exhibited by the chalcone scaffold. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, reactivity, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of 4-Chlorobenzalacetone

The physical and chemical properties of 4-chlorobenzalacetone are summarized in the table below, providing essential data for its handling, application, and characterization.

Property	Value	Source(s)
IUPAC Name	(E)-4-(4-chlorophenyl)but-3-en-2-one	[1] [3]
Synonyms	4-Chlorobenzylideneacetone, p-Chlorobenzalacetone	[2] [4] [5]
CAS Number	3160-40-5	[3] [4]
Molecular Formula	C ₁₀ H ₉ ClO	[2] [3] [4]
Molecular Weight	180.63 g/mol	[1] [2] [4]
Appearance	White to pale yellow crystalline solid	[6]
Melting Point	55-60 °C	[3] [4]
Boiling Point	145-147 °C at 5 mmHg	[3] [4]
Density	1.157 g/cm ³	[4]
Solubility	Soluble in organic solvents like dichloromethane, ether, ethyl acetate, and methanol. [7] Low solubility in water. [8]	
XLogP3	2.7	[1] [2]

Synthesis of 4-Chlorobenzalacetone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 4-chlorobenzalacetone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (with no α -hydrogens) and a ketone.

Causality Behind Experimental Choices:

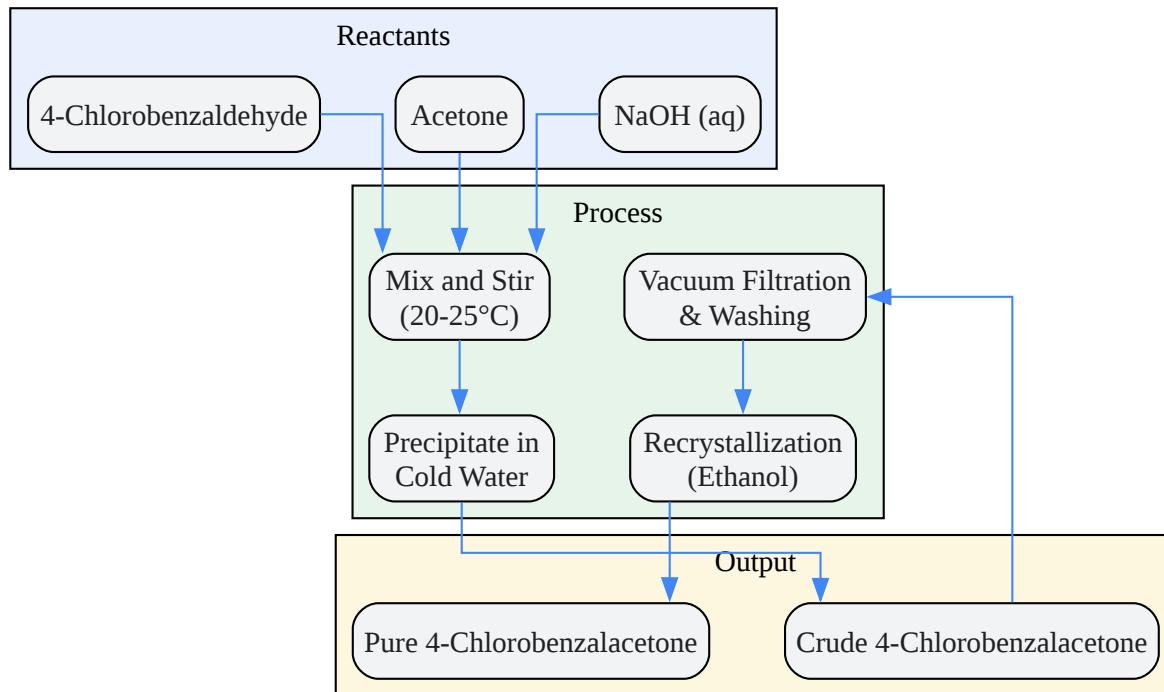
- Reactants: 4-Chlorobenzaldehyde is used as the aldehyde component because it lacks α -hydrogens, preventing self-condensation.[\[9\]](#)[\[10\]](#) Acetone serves as the enolizable ketone

component.

- **Catalyst:** A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the α -carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
- **Reaction Conditions:** The reaction is typically run at room temperature to control the reaction rate and minimize side reactions. The subsequent dehydration of the aldol addition product is often spontaneous or facilitated by heat, leading to the stable α,β -unsaturated ketone system.

Experimental Protocol: Synthesis of 4-Chlorobenzalacetone

- **Preparation of Reactants:** In a flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde in a suitable solvent such as ethanol.
- **Addition of Ketone:** Add a molar excess of acetone to the solution.
- **Initiation of Reaction:** Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture. The temperature should be maintained at 20-25°C, using an ice bath if necessary.
- **Reaction Monitoring:** Stir the mixture vigorously. The reaction progress can be monitored by the formation of a yellow precipitate. Continue stirring for a designated period (e.g., 30 minutes).
- **Isolation of Product:** Pour the reaction mixture into cold water to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining NaOH. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pale yellow crystals of 4-chlorobenzalacetone.



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Caption: Synthesis workflow for 4-chlorobenzalacetone.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized 4-chlorobenzalacetone.

Spectroscopic Data	Description
¹ H NMR	The ¹ H NMR spectrum of 4-chlorobenzaldehyde, a precursor, shows a distinct signal for the aldehyde proton around 10 ppm.[11] For 4-chlorobenzalacetone, characteristic signals include a singlet for the methyl protons, doublets for the vinyl protons, and signals in the aromatic region for the chlorophenyl protons.
¹³ C NMR	The ¹³ C NMR spectrum of 4-chlorobenzaldehyde shows a signal for the carbonyl carbon around 190 ppm.[11] For 4-chlorobenzalacetone, the spectrum would display signals for the carbonyl carbon, the vinylic carbons, the methyl carbon, and the carbons of the aromatic ring.
IR Spectroscopy	The IR spectrum of 4-chlorobenzaldehyde has a characteristic C=O stretching band.[11] For 4-chlorobenzalacetone, key absorption bands are observed for the C=O stretch of the conjugated ketone (typically around 1660 cm ⁻¹) and the C=C stretch of the alkene (around 1600 cm ⁻¹).
Mass Spectrometry	Mass spectrometry of 4-chlorobenzalacetone shows a molecular ion peak corresponding to its molecular weight.[1][5] Characteristic fragmentation patterns can also be observed.

Chemical Reactivity

The chemical reactivity of 4-chlorobenzalacetone is dominated by its α,β -unsaturated ketone functional group.

- Nucleophilic Addition:** The molecule has two primary electrophilic sites: the carbonyl carbon and the β -carbon of the double bond. It is susceptible to nucleophilic attack at both positions.

Softer nucleophiles tend to favor 1,4-conjugate addition (Michael addition) at the β -carbon, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition).

- Reactions of the Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol using reagents like sodium borohydride.
- Reactions of the Alkene: The double bond can be reduced, for example, by catalytic hydrogenation. It can also participate in cycloaddition reactions.
- Reactions of the Aromatic Ring: The chlorine atom on the benzene ring is an electron-withdrawing group, which influences the reactivity of the aromatic system.[\[12\]](#) However, reactions involving the α,β -unsaturated ketone system are generally more facile.

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